2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride
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Overview
Description
2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of cyclohexylamine and is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Cyclohexylamine Derivatization: The starting material, cyclohexylamine, undergoes methylation to introduce a methyl group at the 4-position of the cyclohexane ring.
Amination: The methylated cyclohexylamine is then subjected to an amination reaction to introduce the amino group at the 1-position.
Hydroxylation: The resulting compound is further hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1-amino-4-methylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A precursor and structurally similar compound with an amino group attached to a cyclohexane ring.
2-Aminoethanol: Contains an amino and hydroxyl group but lacks the cyclohexane ring structure.
4-Methylcyclohexylamine: Similar in structure but lacks the hydroxyl group.
Properties
CAS No. |
2763775-94-4 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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